molecular formula C11H12N2O2 B14876127 N-methoxy-N-methylindolizine-2-carboxamide

N-methoxy-N-methylindolizine-2-carboxamide

Cat. No.: B14876127
M. Wt: 204.22 g/mol
InChI Key: XSLPUBHUTBYEBS-UHFFFAOYSA-N
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Description

N-methoxy-N-methylindolizine-2-carboxamide is a compound belonging to the indolizine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methylindolizine-2-carboxamide typically involves the reaction of indolizine derivatives with methoxy and methyl groups under specific conditions. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . Another approach is the Scholtz reaction, which uses pyrrole derivatives as starting materials . These reactions often require the use of catalysts and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylindolizine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted indolizine derivatives .

Scientific Research Applications

N-methoxy-N-methylindolizine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylindolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This interaction can disrupt the normal function of the enzymes, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with DNA and other cellular components, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methylindolizine-1-carboxamide
  • Indole-2-carboxamides
  • Indole-3-carboxamides

Uniqueness

N-methoxy-N-methylindolizine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indolizine derivatives, it may exhibit enhanced stability, solubility, and bioactivity . These characteristics make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-methoxy-N-methylindolizine-2-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-12(15-2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3

InChI Key

XSLPUBHUTBYEBS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CN2C=CC=CC2=C1)OC

Origin of Product

United States

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